Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a carbamic acid ester group.
Preparation Methods
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate typically involves multiple steps, including the introduction of the fluorine atom, the formation of the pyridine ring, and the esterification of the carbamic acid group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nitrilo-propionylation: Formation of the nitrilo-propionyl group through a reaction with acrylonitrile and a suitable catalyst.
Esterification: Conversion of the carbamic acid to its tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can be compared with other similar compounds, such as:
Properties
CAS No. |
305371-16-8 |
---|---|
Molecular Formula |
C13H14FN3O3 |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanoacetyl)-6-fluoropyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-9-7-16-11(14)6-8(9)10(18)4-5-15/h6-7H,4H2,1-3H3,(H,17,19) |
InChI Key |
CEUDEXVPPXNAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)CC#N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.